

# PHA-793887 solubility in DMSO for stock solution

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Compound of Interest		
Compound Name:	PHA-793887	
Cat. No.:	B610080	Get Quote

## **Application Notes and Protocols for PHA-793887**

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**PHA-793887** is a potent, ATP-competitive, and cell-permeable pyrrolo-pyrazole compound that acts as a pan-inhibitor of cyclin-dependent kinases (CDKs). It demonstrates significant inhibitory activity against several key CDKs, including CDK1, CDK2, CDK4, CDK5, CDK7, and CDK9.[1][2] By targeting these essential regulators of the cell cycle, **PHA-793887** effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[3] These characteristics make **PHA-793887** a valuable tool for cancer research, particularly in studying hematopoietic neoplasms and various solid tumors.[4][5] This document provides detailed protocols for the preparation of **PHA-793887** stock solutions and its application in common cell-based assays.

**Chemical and Physical Properties** 

Property	Value
Molecular Formula	C20H27N5O
Molecular Weight	361.48 g/mol
Appearance	Crystalline solid
Storage	Store at -20°C for long-term stability



### **Protocols**

# Protocol 1: Preparation of a 10 mM PHA-793887 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PHA-793887** using Dimethyl Sulfoxide (DMSO) as the solvent.

#### Materials:

- PHA-793887 powder (MW: 361.48 g/mol )
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile tips

#### Procedure:

- Warm Reagents: Allow the PHA-793887 powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh Compound: Carefully weigh out 1 mg of PHA-793887 powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume ( $\mu$ L) = (Weight (mg) / Molecular Weight (g/mol)) \* 1,000,000 / Concentration (mM)

Example Calculation for 1 mg: Volume ( $\mu$ L) = (1 mg / 361.48 g/mol ) \* 1,000,000 / 10 mM  $\approx$  276.6  $\mu$ L

 Dissolution: Add the calculated volume (276.6 μL) of DMSO to the tube containing the PHA-793887 powder.



- Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

## **Protocol 2: In Vitro Cell Proliferation Assay**

This protocol outlines a general procedure to determine the cytotoxic effects of **PHA-793887** on a cancer cell line using a resazurin-based assay.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, A2780, K562)[1][2]
- Complete cell culture medium
- 96-well cell culture plates
- PHA-793887 stock solution (10 mM in DMSO)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
- Phosphate-Buffered Saline (PBS)
- Plate reader (570 nm and 600 nm absorbance)

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Prepare Serial Dilutions: Prepare a series of dilutions of PHA-793887 in complete culture medium from your 10 mM stock. A typical concentration range to test would be 0.1 μM to 10 μM.[4] Remember to include a DMSO-only vehicle control (at the same final concentration as the highest drug dose).

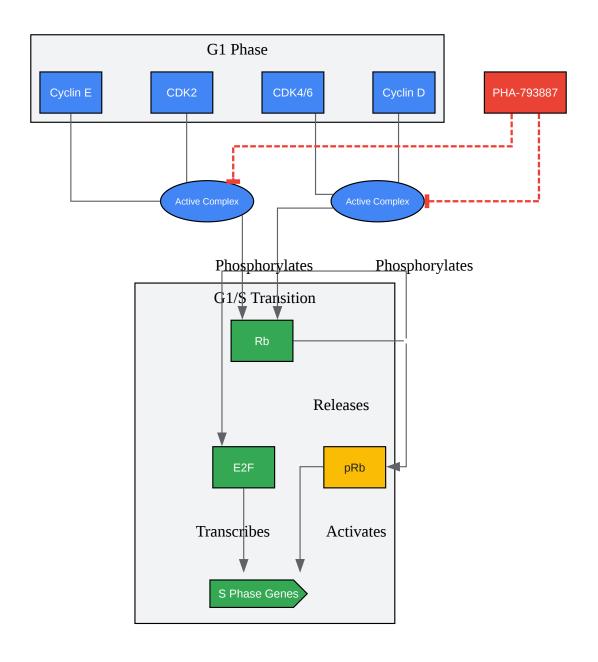


- Cell Treatment: After 24 hours, remove the old medium and add 100 μL of the medium containing the various concentrations of PHA-793887 or the vehicle control to the appropriate wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- Viability Assessment:
  - Add 20 µL of the resazurin solution to each well.
  - Incubate for 2-4 hours at 37°C, protected from light, until the color changes from blue to pink/magenta in the control wells.
  - Measure the absorbance at 570 nm (signal) and 600 nm (reference) using a microplate reader.
- Data Analysis:
  - Subtract the 600 nm reference absorbance from the 570 nm absorbance.
  - Normalize the results to the vehicle control wells (representing 100% viability).
  - Plot the cell viability (%) against the log concentration of **PHA-793887** and use a non-linear regression model to calculate the IC<sub>50</sub> value.

## **Mechanism of Action and Signaling Pathway**

PHA-793887 exerts its anti-proliferative effects by inhibiting multiple cyclin-dependent kinases. In the G1 phase of the cell cycle, CDK4/6 and CDK2 associate with Cyclin D and Cyclin E, respectively. These active complexes phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for S phase entry and DNA synthesis. PHA-793887 blocks the kinase activity of CDKs, preventing Rb phosphorylation, keeping E2F inactive, and thereby arresting the cell cycle at the G1/S checkpoint.[3]





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Caption: Mechanism of PHA-793887 action on the CDK/Rb/E2F signaling pathway.

# **Quantitative Data**

Table 1: Biochemical Inhibitory Activity of PHA-793887



Target Kinase	IC <sub>50</sub> (nM)
CDK2	8[1][2]
CDK5	5[2]
CDK7	10[2]
CDK1	60[1][2]
CDK4	62[1][2]
GSK3β	79[1]
CDK9	138[1][2]

Table 2: In Vitro Cytotoxicity of PHA-793887 in Human Cancer Cell Lines

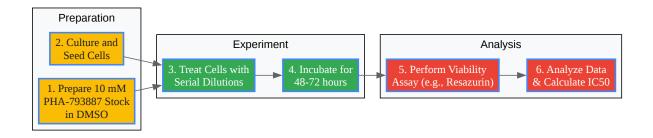
Cell Line	Cancer Type	IC50 (μM)
K562	Chronic Myelogenous Leukemia	0.3 - 7[2][4]
KU812	Chronic Myelogenous Leukemia	0.3 - 7[2]
A2780	Ovarian Carcinoma	0.088 - 3.4[2]
HCT-116	Colorectal Carcinoma	0.088 - 3.4[2]
MCF-7	Breast Adenocarcinoma	0.088 - 3.4[2]
DU-145	Prostate Carcinoma	0.088 - 3.4[2]
PC3	Prostate Carcinoma	0.088 - 3.4[2]

Note:  $IC_{50}$  values can vary between experiments and laboratories depending on conditions such as cell density and incubation time.

# **Experimental Workflow Overview**



The following diagram illustrates a typical workflow for evaluating the efficacy of **PHA-793887** in a cell-based experiment.



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Caption: General workflow for in vitro testing of PHA-793887.

## **Safety and Handling**

**PHA-793887** is intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Note that in Phase I clinical trials, **PHA-793887** was associated with severe, dose-related hepatotoxicity, which should be considered in the design of any in vivo experiments.[6][7]

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- To cite this document: BenchChem. [PHA-793887 solubility in DMSO for stock solution].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610080#pha-793887-solubility-in-dmso-for-stock-solution]

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